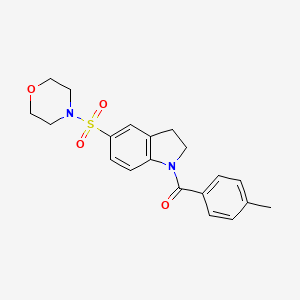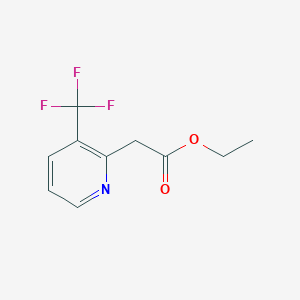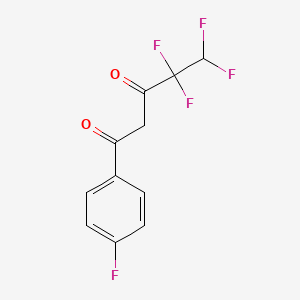
(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone
Vue d'ensemble
Description
(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone, also known as MI-77301, is a small molecule inhibitor that has been developed as a potential cancer therapeutic agent. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone binds to the p53-binding pocket of MDM2, which prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone is its specificity for the p53-MDM2 interaction, which makes it a promising therapeutic agent for cancer. This compound has also been shown to have low toxicity in preclinical studies, which is a critical factor for the development of cancer therapeutics. However, the limitations of this compound include its limited solubility and bioavailability, which may affect its efficacy in clinical settings.
Orientations Futures
For the development of (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. In addition, the combination of this compound with other cancer therapeutics, such as chemotherapy and radiation therapy, may lead to improved treatment outcomes. The identification of biomarkers that predict the response to this compound may also help to identify patients who are most likely to benefit from this therapeutic agent. Finally, the evaluation of this compound in combination with immunotherapy may lead to the development of more effective cancer treatment strategies.
Applications De Recherche Scientifique
(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that this compound inhibits the activity of the p53-MDM2 interaction, which is a critical pathway in cancer development and progression. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and progression.
Propriétés
IUPAC Name |
(4-methylphenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-2-4-16(5-3-15)20(23)22-9-8-17-14-18(6-7-19(17)22)27(24,25)21-10-12-26-13-11-21/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPAEQGNUDOGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-3-(o-tolyl)benzo[c]isoxazole](/img/structure/B3308955.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3308958.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-(methoxymethyl)benzamide](/img/structure/B3308965.png)
![2-[2-(Dimethylamino)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B3308968.png)
![2-[(Carbamoylmethyl)amino]benzamide](/img/structure/B3308980.png)

![2-Butenoic acid, 3-[(aminocarbonyl)azo]-, ethyl ester](/img/structure/B3308992.png)

![1-({4-[2-(Aminomethyl)phenyl]phenyl}methyl)pyrrolidin-2-one](/img/structure/B3309004.png)

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B3309029.png)